molecular formula C15H16O4 B11717817 2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate

2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate

Cat. No.: B11717817
M. Wt: 260.28 g/mol
InChI Key: XIUJSNTXEPQAQW-IBYIBGDMSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate typically involves the condensation of appropriate aldehydes and ketones under specific conditions. One common method is the aldol condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts specific chemical reactivity and potential biological activity. This structural feature distinguishes it from other methoxyphenyl derivatives and contributes to its versatility in various applications.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] (4E)-hexa-2,4-dienoate

InChI

InChI=1S/C15H16O4/c1-3-4-5-9-15(17)19-11-14(16)12-7-6-8-13(10-12)18-2/h3-10H,11H2,1-2H3/b4-3+,9-5?

InChI Key

XIUJSNTXEPQAQW-IBYIBGDMSA-N

Isomeric SMILES

C/C=C/C=CC(=O)OCC(=O)C1=CC(=CC=C1)OC

Canonical SMILES

CC=CC=CC(=O)OCC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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